molecular formula C18H21N3O3 B2842995 N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide CAS No. 1258754-12-9

N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide

Cat. No.: B2842995
CAS No.: 1258754-12-9
M. Wt: 327.384
InChI Key: PPFAPBGFPDAAPX-UHFFFAOYSA-N
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Description

N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is a complex organic compound featuring an oxazolidinone ring, a piperidine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the oxazolidinone ring. One common method involves the cyclization of amino alcohols with carbonyl compounds under acidic or basic conditions . The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an appropriate electrophile .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are chosen to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The oxazolidinone ring is known to inhibit protein synthesis by binding to the bacterial ribosome, making it a potential antimicrobial agent. The piperidine ring may interact with various receptors or enzymes, modulating their activity .

Properties

IUPAC Name

N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]-1-prop-2-ynylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-2-8-20-9-6-14(7-10-20)17(22)19-15-4-3-5-16(13-15)21-11-12-24-18(21)23/h1,3-5,13-14H,6-12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPFAPBGFPDAAPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCC(CC1)C(=O)NC2=CC(=CC=C2)N3CCOC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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